molecular formula C15H24N4O3S B12223623 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)morpholine

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12223623
M. Wt: 340.4 g/mol
InChI Key: JLNQELBFMDKMGQ-UHFFFAOYSA-N
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Description

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, including the formation of the oxadiazole ring, the morpholine ring, and the thiomorpholine moiety. One common approach is to start with the synthesis of the oxadiazole ring through the reaction of appropriate nitriles with hydrazine derivatives under acidic conditions. The morpholine ring can be synthesized from amino alcohols through cyclization reactions. The thiomorpholine moiety is introduced via nucleophilic substitution reactions involving thiol derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiomorpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine and thiomorpholine moieties may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(morpholine-4-carbonyl)morpholine: Lacks the thiomorpholine moiety.

    4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)piperidine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of both morpholine and thiomorpholine moieties in 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiomorpholine-4-carbonyl)morpholine makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H24N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H24N4O3S/c1-11(2)14-16-13(22-17-14)10-18-3-6-21-12(9-18)15(20)19-4-7-23-8-5-19/h11-12H,3-10H2,1-2H3

InChI Key

JLNQELBFMDKMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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